molecular formula C18H20N2O2S B2890193 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 433943-27-2

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2890193
CAS No.: 433943-27-2
M. Wt: 328.43
InChI Key: AQDBVIXJRMCJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole core.

    Introduction of Methyl Groups: Methylation of the benzodiazole core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done by reacting the methylated benzodiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Photophysical Properties: The compound can absorb and emit light, making it useful in fluorescence-based applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodiazole: The parent compound without methyl and sulfonyl groups.

    5,6-Dimethyl-1H-1,3-benzodiazole: Lacks the sulfonyl group.

    2,4,5-Trimethylbenzenesulfonyl chloride: Used in the synthesis of the target compound.

Properties

IUPAC Name

5,6-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-6-15(5)18(9-14(11)4)23(21,22)20-10-19-16-7-12(2)13(3)8-17(16)20/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBVIXJRMCJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.